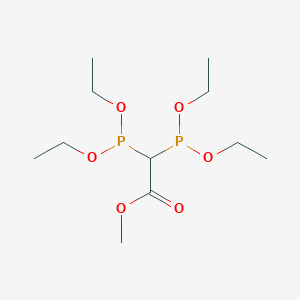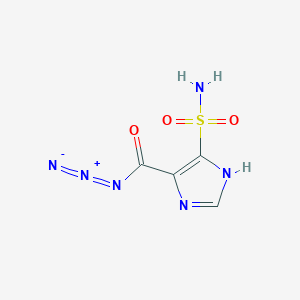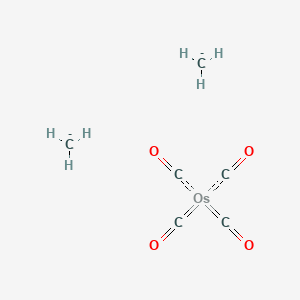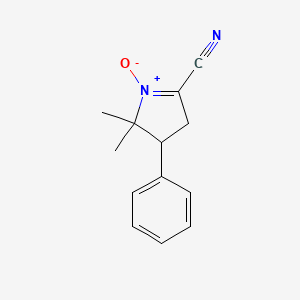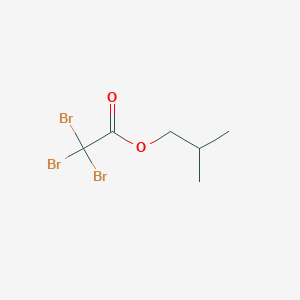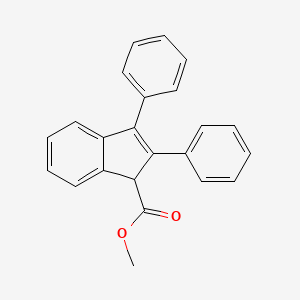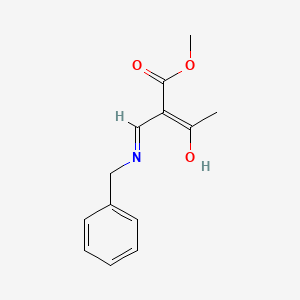
methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a benzyliminomethyl group and a hydroxybutenoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate typically involves the condensation of benzylamine with methyl acetoacetate under basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization and esterification to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The imine group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a keto ester.
Reduction: Formation of a secondary amine.
Substitution: Formation of amides or ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (E)-2-(benzylaminomethyl)-3-hydroxybut-2-enoate
- Methyl (E)-2-(benzyliminomethyl)-3-oxobut-2-enoate
Uniqueness
Methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate is unique due to the presence of both an imine and a hydroxy group in its structure. This combination allows for diverse chemical reactivity and potential applications that are not observed in similar compounds. The specific arrangement of functional groups also contributes to its distinct properties and interactions in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C13H15NO3 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C13H15NO3/c1-10(15)12(13(16)17-2)9-14-8-11-6-4-3-5-7-11/h3-7,9,15H,8H2,1-2H3/b12-10+,14-9? |
Clé InChI |
CKZZDLYJIYBLHZ-YBZLRGQVSA-N |
SMILES isomérique |
C/C(=C(/C=NCC1=CC=CC=C1)\C(=O)OC)/O |
SMILES canonique |
CC(=C(C=NCC1=CC=CC=C1)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


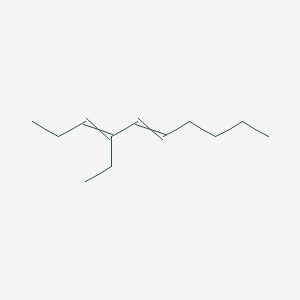
![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)


